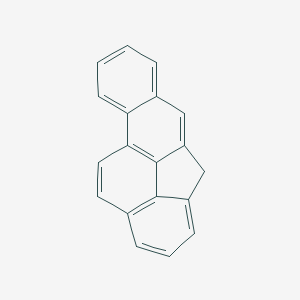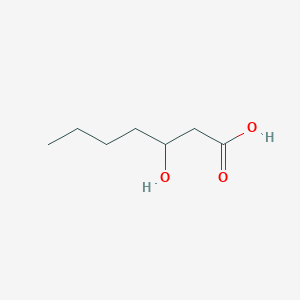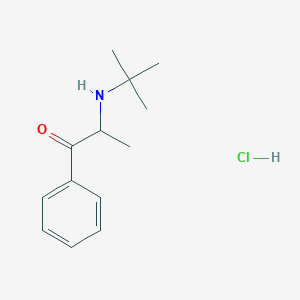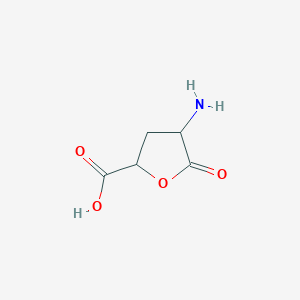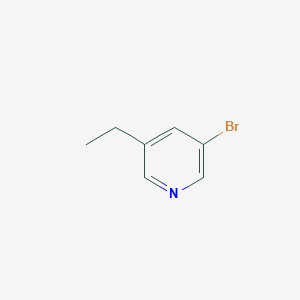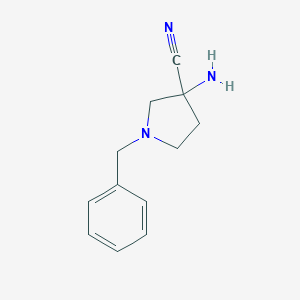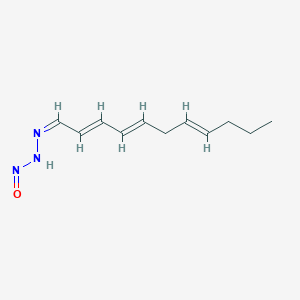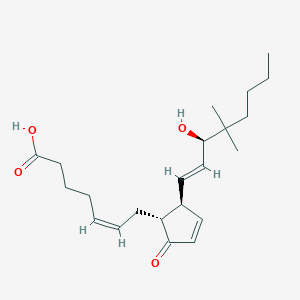
16,16-Dimethylprostagladin A2
Vue d'ensemble
Description
16,16-Dimethylprostagladin A2 is a metabolism-resistant analog of PGA 2 with a prolonged in vivo half-life . It has a molecular formula of C22H34O4 .
Molecular Structure Analysis
The molecular structure of 16,16-Dimethylprostagladin A2 consists of 22 carbon atoms, 34 hydrogen atoms, and 4 oxygen atoms, giving it a molecular formula of C22H34O4 . The exact structure would include specific arrangements of these atoms and the bonds between them .Chemical Reactions Analysis
The specific chemical reactions involving 16,16-Dimethylprostagladin A2 are not detailed in the available resources. As a prostaglandin, it would be involved in various biological processes, potentially including inflammation, blood flow, and the formation of blood clots .Physical And Chemical Properties Analysis
16,16-Dimethylprostagladin A2 has a density of 1.1±0.1 g/cm3, a boiling point of 526.9±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.1 mmHg at 25°C . It also has an enthalpy of vaporization of 92.2±6.0 kJ/mol and a flash point of 286.5±26.6 °C . Its index of refraction is 1.546, and it has a molar refractivity of 106.5±0.3 cm3 .Applications De Recherche Scientifique
Antiviral Agent
16,16-dimethyl-PGA2 has been shown to have significant antiviral properties. It inhibits the proliferation of Sendai virus in cultured African green monkey kidney cells by more than 90% at a concentration of 4 µg/ml . This suggests that it could be a potential candidate for the development of new antiviral drugs .
Metabolism Resistant Analog
16,16-dimethyl-PGA2 is a metabolism-resistant analog of PGA2 with a relatively prolonged half-life . This property makes it a valuable tool for studying the biological effects of prostaglandins, as it is not rapidly metabolized and therefore its effects can be observed over a longer period of time .
Anti-Influenza Agent
Daily infusion of 10 µg of 16,16-dimethyl-PGA2 methyl ester into mice infected with influenza A virus increased survival by 40% . This suggests that it could be a potential therapeutic agent for the treatment of influenza .
Anti-Cancer Agent
Treatment of mice inoculated with erythroleukemia cells with 16,16-dimethyl-PGA2 delayed tumor growth and increased survival time . This indicates that it could have potential applications in cancer therapy .
Lipid Biochemistry
16,16-dimethyl-PGA2 plays a role in lipid biochemistry, particularly in the cyclooxygenase pathway . This pathway is involved in the production of prostaglandins, which are important signaling molecules in the body .
Immunology and Inflammation
16,16-dimethyl-PGA2 is involved in immunology and inflammation . Prostaglandins, including 16,16-dimethyl-PGA2, play a key role in the body’s immune response and the process of inflammation .
Infectious Disease
Given its antiviral properties, 16,16-dimethyl-PGA2 could potentially be used in the treatment of various infectious diseases .
Cancer Research
16,16-dimethyl-PGA2 is used in cancer research, particularly in the study of its potential anti-cancer properties .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 16,16-dimethyl-PGA2 are the prostaglandin pathways . Prostaglandins typically function as local hormones that can induce muscle relaxation, influence inflammatory responses, and regulate blood flow, among other functions .
Mode of Action
16,16-dimethyl-PGA2 modulates the prostaglandin pathways . This modulation results in changes to the functions typically regulated by prostaglandins, such as muscle relaxation, inflammatory responses, and blood flow .
Biochemical Pathways
The compound affects the prostaglandin pathways . These pathways have downstream effects on a variety of physiological functions, including muscle relaxation, inflammatory responses, and blood flow .
Pharmacokinetics
The pharmacokinetics of 16,16-dimethyl-PGA2 are characterized by a prolonged in vivo half-life . This property impacts the compound’s bioavailability, making it orally active .
Result of Action
The molecular and cellular effects of 16,16-dimethyl-PGA2’s action include the modulation of prostaglandin pathways, which in turn influence a variety of physiological functions . In a murine model, the prostaglandin E2 analog 16,16-dimethyl-PGE2 has been shown to increase survival efficacy as both a radioprotectant and radiomitigator .
Propriétés
IUPAC Name |
(Z)-7-[(1R,2S)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-4-5-16-22(2,3)20(24)15-13-17-12-14-19(23)18(17)10-8-6-7-9-11-21(25)26/h6,8,12-15,17-18,20,24H,4-5,7,9-11,16H2,1-3H3,(H,25,26)/b8-6-,15-13+/t17-,18-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTPSJUHMGPRFZ-QEJIITRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16,16-Dimethylprostagladin A2 | |
CAS RN |
41691-92-3 | |
| Record name | 16,16-Dimethylprostagladin A2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041691923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16,16-DIMETHYLPROSTAGLADIN A2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C181YIS8NP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



